![molecular formula C15H24N4O3S2 B5973269 N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
BTK is a key signaling molecule that is involved in the development and function of B cells. It is also involved in the growth and survival of cancer cells. N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide works by binding to the active site of BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the apoptosis of cancer cells.
Biochemical and Physiological Effects
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating certain types of cancers.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is its specificity for BTK. This makes it a promising candidate for targeted cancer therapy. However, one of the limitations of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is its potential for off-target effects, which may lead to adverse side effects.
Future Directions
There are several future directions for the research and development of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. One area of focus is the identification of biomarkers that can predict response to N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. Another area of focus is the development of combination therapies that can enhance the anti-cancer activity of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in humans.
Synthesis Methods
The synthesis of N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide involves a multi-step process that starts with the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-(chloroacetyl)thiazole. This compound is then reacted with cyclohexylpiperazine to form 2-(cyclohexylpiperazin-1-yl)thiazol-4(5H)-one. The final step involves the reaction of this compound with sulfonyl chloride to form N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide.
Scientific Research Applications
N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the growth and survival of cancer cells.
properties
IUPAC Name |
N-[5-(4-cyclohexylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S2/c1-12(20)17-15-16-11-14(23-15)24(21,22)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11,13H,2-10H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDQCIJVWFKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-cyclohexylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
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